2-Bromo-2-hydroxy-1-phenylpropan-1-one
Description
2-Bromo-2-hydroxy-1-phenylpropan-1-one is a brominated aromatic ketone featuring a hydroxyl group at the β-position relative to the carbonyl group. The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to non-hydroxylated analogs.
Properties
CAS No. |
63923-67-1 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-2-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9BrO2/c1-9(10,12)8(11)7-5-3-2-4-6-7/h2-6,12H,1H3 |
InChI Key |
QIVHEZVOMZSRBC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)(O)Br |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)(O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Brominated Propanones and Analogs
Structural and Electronic Effects
- This contrasts with methoxy or methyl groups, which lack H-bonding capacity but offer steric or electronic modulation .
- Methoxy and Methyl Groups : Methoxy substituents (e.g., in ) donate electron density via resonance, increasing the carbonyl's electrophilicity. Methyl groups (e.g., ) provide steric hindrance, affecting reaction kinetics.
- Sydnone Moiety : The sydnone ring introduces nitrogen-oxygen heterocyclic character, enabling unique biological activity and π-π stacking in crystal packing.
Crystallographic and Physical Properties
- Crystal Packing : The hydroxyl group in the target compound likely promotes dense H-bonded networks, contrasting with the van der Waals-dominated packing of methyl/methoxy analogs .
- Melting Points and Solubility : Hydroxyl groups generally increase melting points and water solubility compared to hydrophobic substituents (e.g., methylsulfanyl ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
